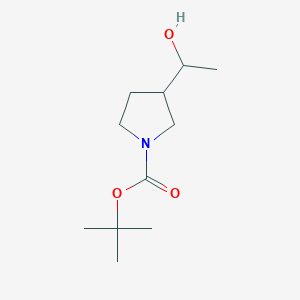

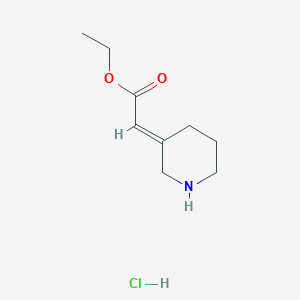

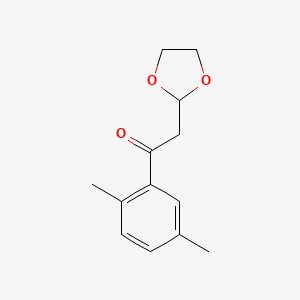

(2S)-1-(ethanesulfonyl)-2-methylpiperazine

Vue d'ensemble

Description

(2S)-1-(ethanesulfonyl)-2-methylpiperazine, commonly referred to as (2S)-EMPS, is an organic compound that is often used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a white crystalline solid with a melting point of 105-106°C and a molecular weight of 241.3 g/mol. (2S)-EMPS is a chiral molecule that contains two asymmetric carbon atoms, making it suitable for use in asymmetric synthesis. It is also an important building block in many synthetic pathways, as it can be used as a starting material for a variety of reactions.

Applications De Recherche Scientifique

Poly(amido-amine) Synthesis : This compound has been involved in the synthesis of poly(amido-amine)s (PAAs). One study described the preparation of PAAs using 2-methylpiperazine and other compounds, noting their basicity, cytotoxicity, and pH-dependent hemolysis properties (Ferruti et al., 2000).

Crystal Structures of Diastereomeric Salts : Research has been conducted on the crystal structures of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid, providing insights into the formation of hydrogen tartrate chains and intermolecular hydrogen bonds (Katagiri et al., 2010).

Buffer Application in Microalgal Cultures : The use of Hepes buffer, which contains a derivative of piperazine, has been tested as an alternative for buffering algal cultures. This study found superior ultrastructural preservation in electron microscopic fixations of certain algae species when buffered by Hepes (McFadden & Melkonian, 1986).

Chemical and Biological Properties of Protein Kinase Inhibitor : Another study focused on the chemical and biological properties of the protein kinase inhibitor 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7), highlighting its varying properties depending on the commercial source (Quick et al., 1992).

Improving Learning and Memory Dysfunction in Mice : Research has been done on acetic ether derivatives of methylpiperazine and their effect on learning and memory dysfunction in mice, demonstrating significant improvements (Zhang Hong-ying, 2012).

Palladium-Catalyzed Amination : The compound has been used in palladium-catalyzed amination of aryl halides, showing its utility in the preparation of anilines and anilines with sensitive functional groups (Anjanappa et al., 2008).

Propriétés

IUPAC Name |

(2S)-1-ethylsulfonyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSBMDOCEQZSDP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N1CCNC[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(ethanesulfonyl)-2-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.